3-chloro-N-[4-(trifluoromethoxy)phenyl]propanamide
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Overview
Description
3-Chloro-N-[4-(trifluoromethoxy)phenyl]propanamide, or CTP for short, is a chemical compound that is used in various scientific research applications. CTP is a member of the amide family and is composed of a 3-chloro-N-substituted propanamide group with a 4-(trifluoromethoxy)phenyl group. It is a colorless solid with a molecular weight of 310.48 g/mol and a melting point of 110-112°C. CTP has a variety of applications in scientific research due to its unique chemical structure and properties.
Scientific Research Applications
CTP has a variety of applications in scientific research. It is commonly used as an intermediate in the synthesis of pharmaceuticals, such as antihistamines and anti-inflammatory drugs. It is also used in the synthesis of other chemicals, such as dyes and pigments, and in the synthesis of polymers. CTP has also been used in the synthesis of organic compounds, such as alcohols, esters, and amines.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
The compound likely interacts with its targets, leading to changes in their function .
Biochemical Pathways
It’s possible that the compound could influence various biochemical processes due to its interaction with different targets .
Pharmacokinetics
These properties would play a crucial role in determining the bioavailability of the compound .
Result of Action
The compound’s interaction with its targets would likely result in changes at the molecular and cellular level .
Advantages and Limitations for Lab Experiments
CTP has several advantages for use in laboratory experiments. It is a relatively stable compound and can be stored for long periods of time without significant degradation. It is also easy to synthesize and is relatively inexpensive.
However, CTP also has some limitations. It is not soluble in water and must be dissolved in organic solvents in order to be used in experiments. It is also not very reactive and may require high temperatures or catalysts in order to react with other molecules.
Future Directions
CTP has a variety of potential applications in scientific research. It could be used in the synthesis of new pharmaceuticals or other compounds. It could also be used in the synthesis of polymers or other organic compounds. Additionally, CTP could be used as a catalyst in chemical reactions or as a reagent in chemical synthesis. It could also be used in the development of new materials and in the study of chemical reactivity.
Synthesis Methods
CTP can be synthesized through a two-step synthesis method. The first step involves the reaction of 4-trifluoromethoxybenzaldehyde with aqueous ammonia in the presence of a base, such as sodium hydroxide, to form the intermediate 4-trifluoromethoxybenzyl amine. The second step involves the reaction of this intermediate with 3-chloropropionyl chloride in the presence of a base, such as pyridine, to form CTP.
properties
IUPAC Name |
3-chloro-N-[4-(trifluoromethoxy)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c11-6-5-9(16)15-7-1-3-8(4-2-7)17-10(12,13)14/h1-4H,5-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRMKYGJYCECOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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